molecular formula C20H17ClN4O3 B2962970 N-(4-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)phenyl)acetamide CAS No. 1448050-30-3

N-(4-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)phenyl)acetamide

Numéro de catalogue: B2962970
Numéro CAS: 1448050-30-3
Poids moléculaire: 396.83
Clé InChI: WDVFBHOMUQJAJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a phenylacetamide core linked via a carbonyl group to an azetidine ring (a strained four-membered heterocycle), which is further substituted with a 3-(3-chlorophenyl)-1,2,4-oxadiazole moiety. Key structural attributes include:

  • Azetidine: Enhances conformational rigidity and may influence binding pocket compatibility.
  • 3-Chlorophenyl: Increases lipophilicity, favoring membrane permeability.
  • Acetamide: Serves as a hydrogen-bond donor/acceptor, critical for target engagement.

Propriétés

IUPAC Name

N-[4-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-12(26)22-17-7-5-13(6-8-17)20(27)25-10-15(11-25)19-23-18(24-28-19)14-3-2-4-16(21)9-14/h2-9,15H,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVFBHOMUQJAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(4-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)phenyl)acetamide is C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3}. Its structure features a chlorophenyl group and an oxadiazole moiety, which are known to contribute to various biological activities.

Antimicrobial Properties

Recent studies have shown that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to N-(4-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)phenyl)acetamide have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds can range from 2 μg/ml to 10 μg/ml against various pathogens including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential anticancer activity has been explored in several studies. For example, derivatives of oxadiazole have been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. In vitro studies indicated that certain derivatives can inhibit the growth of melanoma cells with IC50 values in the low micromolar range .

Cytotoxicity Studies

Evaluations of cytotoxicity on human cell lines such as HEK-293 have shown that many derivatives of oxadiazoles, including those structurally related to N-(4-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)phenyl)acetamide, exhibit low toxicity profiles. This suggests a favorable therapeutic index for further development .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds containing oxadiazole rings often interfere with specific enzymatic pathways critical for microbial survival and cancer cell proliferation.
  • Induction of Oxidative Stress : Many oxadiazole derivatives induce oxidative stress in target cells, leading to apoptosis.
  • Modulation of Gene Expression : These compounds may alter the expression levels of genes involved in cell survival and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives:

  • A study demonstrated that a related compound exhibited an IC50 value of 1.35 μM against Mycobacterium tuberculosis, showcasing its potential as an anti-tubercular agent .
  • Another investigation into the cytotoxic effects on melanoma cells revealed that certain derivatives could significantly reduce cell viability with minimal effects on normal cells .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
Antimicrobial ActivityMIC values: 2–10 μg/ml
Anticancer ActivityIC50 values in low micromolar range
CytotoxicityLow toxicity on HEK-293 cells

Comparaison Avec Des Composés Similaires

Structural Features and Physicochemical Properties

The compound’s unique azetidine-oxadiazole scaffold distinguishes it from analogs. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity (if reported) References
Target Compound Likely C₅₀H₄₄ClN₅O₃* ~702.3* Azetidine, 1,2,4-oxadiazole, 3-chlorophenyl, acetamide Hypothesized: Sodium channel modulation
N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide (Compound H) C₂₈H₃₁N₇O₂ 505.59 Piperidine, triazine, benzyloxy Sodium channel inhibition (analgesia)
FP1-12 (hydroxyacetamide derivatives) Varies ~350–450 Triazole, imidazole, hydroxyacetamide Antiproliferative
N-(3-{3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl)acetamide C₂₂H₁₈N₄O₂S 402.47 Oxadiazole, thiazole, cyclopropyl Not explicitly reported
2-[4-(propan-2-ylsulfanyl)phenyl]-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide C₂₄H₂₃N₅O₂S 445.54 Pyrazine, oxadiazole, sulfanyl Not explicitly reported
Key Observations:
  • Azetidine vs.
  • Oxadiazole vs. Triazole/Thiazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability than triazoles (FP1-12) or thiazoles (), which may improve pharmacokinetics .
  • Substituent Effects : The 3-chlorophenyl group increases lipophilicity relative to benzyloxy (Compound H) or pyrazine (), favoring blood-brain barrier penetration for CNS-targeted applications .

Q & A

Q. Methodological Answer :

  • Catalyst Selection : Pyridine and zeolite (Y-H) are effective catalysts for cyclocondensation reactions in acetamide derivatives, as demonstrated in the synthesis of hydroxyacetamide analogs .
  • Reaction Conditions : Refluxing at 150°C under an oil bath for 5 hours ensures complete reaction while minimizing side products. Post-reaction purification via recrystallization (e.g., ethanol) enhances purity .
  • Intermediate Characterization : Use HPLC or LC-MS to monitor intermediate formation (e.g., oxadiazole rings or azetidine intermediates) to troubleshoot low yields .

What advanced spectroscopic techniques are critical for confirming the structural integrity of this compound?

Q. Methodological Answer :

  • NMR Analysis : ¹H/¹³C NMR can verify the azetidine ring conformation and acetamide linkage. For example, coupling constants in the azetidine protons (~3.5–4.5 ppm) indicate ring strain .
  • X-Ray Crystallography : Resolves stereochemical ambiguities in the 3-chlorophenyl and oxadiazole moieties, as seen in similar acetamide derivatives .
  • FTIR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide, N-O stretch at ~1250 cm⁻¹ for oxadiazole) .

How can computational methods predict the electronic properties and reactivity of this compound?

Q. Methodological Answer :

  • HOMO-LUMO Analysis : DFT calculations (e.g., Gaussian 09) determine energy gaps to predict electrophilic/nucleophilic sites. For example, oxadiazole rings often exhibit low LUMO energies, enhancing reactivity .
  • Molecular Electrostatic Potential (MESP) : Identifies electron-rich regions (e.g., oxadiazole nitrogen) for targeted interactions in drug design .
  • MD Simulations : Assess stability of the azetidine-carbonyl linkage in solvated environments using AMBER or GROMACS .

What strategies are recommended for evaluating the biological activity of this compound in antiproliferative assays?

Q. Methodological Answer :

  • In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare with structurally related compounds to establish SAR .
  • Mechanistic Studies : Probe apoptosis pathways (e.g., caspase-3 activation) or DNA intercalation via flow cytometry and comet assays .
  • Toxicity Profiling : Assess selectivity using non-cancerous cell lines (e.g., HEK293) and in vivo zebrafish models for early-stage toxicity .

How should researchers address contradictions in solubility data for this compound across different solvents?

Q. Methodological Answer :

  • Solvent Polarity Screening : Test solubility in DMSO, ethanol, and chloroform using UV-Vis spectroscopy (λmax ~270 nm for acetamide derivatives) .
  • Hansen Solubility Parameters : Calculate HSPs to identify optimal solvents. For example, DMSO (δD=18.4, δP=16.4) may dissolve polar azetidine groups better than non-polar solvents .
  • Co-Solvent Systems : Combine solvents (e.g., ethanol-water mixtures) to enhance solubility for in vitro assays .

What experimental and computational approaches are used to analyze the compound’s stability under varying pH and temperature conditions?

Q. Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24-hour intervals. Oxadiazole rings are prone to hydrolysis under acidic conditions .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C for azetidine derivatives) .
  • DFT-Based Degradation Pathways : Simulate protonation states and bond dissociation energies to predict instability hotspots .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Q. Methodological Answer :

  • Substituent Variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate oxadiazole reactivity .
  • Azetidine Ring Modifications : Introduce methyl or fluorine substituents to enhance metabolic stability, as seen in related N-substituted acetamides .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with the acetamide carbonyl) .

What analytical methods are recommended for detecting trace impurities in synthesized batches?

Q. Methodological Answer :

  • HPLC-MS/MS : Detect impurities at ppm levels using C18 columns (gradient: 0.1% formic acid in acetonitrile/water). Oxadiazole-related byproducts often elute at 8–10 minutes .
  • Elemental Analysis : Verify stoichiometry (C, H, N) to confirm purity >98% .
  • Residual Solvent Testing : GC-FID screens for pyridine or ethanol residues from synthesis .

How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Q. Methodological Answer :

  • Docking Validation : Cross-check AutoDock Vina results with experimental IC₅₀ values. Adjust force fields (e.g., AMBER99SB) if binding poses mismatch .
  • Solvent Effect Modeling : Include explicit solvent molecules (e.g., water) in MD simulations to improve accuracy .
  • Meta-Analysis : Compare data across analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify trends obscured by assay variability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.